1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Description

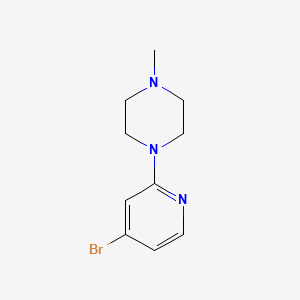

1-(4-Bromopyridin-2-yl)-4-methylpiperazine (CAS: 1060812-92-1) is a piperazine derivative with the molecular formula C₁₀H₁₄N₃Br and a molecular weight of 256.14 g/mol. It features a 4-bromopyridin-2-yl substituent directly attached to the piperazine ring, which is further modified by a methyl group at the 4-position (N-methylation). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents .

Structure

2D Structure

Properties

IUPAC Name |

1-(4-bromopyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVKEOQZVDCNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671712 | |

| Record name | 1-(4-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060812-92-1 | |

| Record name | 1-(4-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(4-methylpiperazino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The common synthetic approach involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions between a brominated pyridine derivative and 4-methylpiperazine.

-

- 4-Bromopyridine-2-yl halide (commonly bromide or chloride)

- 4-Methylpiperazine

-

- Nucleophilic substitution (SNAr) or

- Palladium-catalyzed amination (Buchwald-Hartwig coupling)

-

- Use of a base (e.g., potassium carbonate, sodium tert-butoxide)

- Polar aprotic solvents such as DMF, DMSO, or ethanol

- Elevated temperatures (80–120 °C)

- Palladium catalysts (e.g., Pd(OAc)2 with phosphine ligands) for coupling

Stepwise Preparation Process

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-bromopyridine-2-yl halide | Commercially available or prepared via bromination of 2-pyridyl precursors | Bromination often involves controlled addition of bromine or N-bromosuccinimide at low temperatures to avoid polybromination |

| 2 | Coupling with 4-methylpiperazine | Pd-catalyzed amination: Pd(OAc)2, ligand (e.g., BINAP), base (K2CO3), solvent (DMF), 80–100 °C, 12–24 h | Yields typically range 70–90% with proper catalyst and ligand selection |

| 3 | Purification | Extraction, recrystallization, or column chromatography | Purity >95% achievable |

Alternative Synthetic Route: Reductive Amination

Though less common for this specific compound, reductive amination of 4-bromopyridine-2-carbaldehyde with 4-methylpiperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can also yield the target compound.

- Reaction Conditions:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to 40 °C

- Reaction time: 12–24 hours

- Work-up: Extraction and purification by chromatography

This method is exemplified in related bromopyridine-piperazine analogs and offers good selectivity and yields (~70%) with mild conditions.

Supporting Research Findings and Data

Analogous Compound Preparation Insights

A patent describing preparation of bromopyridine derivatives (e.g., 2-methyl-4-bromopyridine) demonstrates bromination of aminopyridine intermediates under acidic and low-temperature conditions with bromine and sodium nitrite, yielding high purity bromopyridines (up to 95% yield).

Preparation of 1-(3-bromopyridin-2-yl)-4-methylpiperazine involves nucleophilic substitution of bromopyridinyl halides with 4-methylpiperazine under basic conditions, indicating the feasibility of similar methods for the 4-bromo isomer.

Reductive amination of bromonicotinaldehydes with piperazine derivatives using sodium triacetoxyborohydride is a validated method for related compounds, providing moderate to high yields and purity.

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Catalyst loading (Pd) | 1–5 mol% | Higher loading improves conversion but increases cost |

| Base type | K2CO3, NaOtBu, Cs2CO3 | Stronger bases favor coupling efficiency |

| Solvent | DMF, DMSO, EtOH | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 80–120 °C | Higher temperatures increase rate but may cause side reactions |

| Reaction time | 12–24 h | Sufficient time ensures complete conversion |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed amination | 4-bromopyridine-2-halide + 4-methylpiperazine | Pd(OAc)2, phosphine ligand, base (K2CO3), DMF | 80–100 °C, 12–24 h | 70–90 | >95% | Preferred for scalability and selectivity |

| Reductive amination | 4-bromopyridine-2-carbaldehyde + 4-methylpiperazine | NaBH(OAc)3, EtOH | RT to 40 °C, 12–24 h | ~70 | >90% | Mild conditions, useful for sensitive substrates |

| Bromination of aminopyridine intermediate | 2-methyl-4-aminopyridine + Br2, NaNO2, acid | Acidic aqueous media, 0 to -10 °C | 30–60 min | 90–95 | High | Used for preparing bromopyridine precursors |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Monitoring reaction progress.

- NMR Spectroscopy: Confirming substitution pattern and purity.

- Elemental Analysis: Verifying empirical formula consistency.

- Chromatography (Silica Gel): Purification to >95% purity.

- Recrystallization: Final purification step to remove residual impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Pyridine derivatives without the bromine atom.

Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1-(4-Bromopyridin-2-yl)-4-methylpiperazine has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

1.1. Neurological Disorders

Research indicates that compounds similar to this compound may serve as muscarinic receptor antagonists, which are promising for treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. These compounds can enhance cognitive function and mitigate cognitive deficits associated with these disorders .

1.2. Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antibacterial properties against multidrug-resistant strains of Acinetobacter baumannii. These derivatives have shown synergistic activity when combined with existing antibiotics, thus enhancing their efficacy against resistant bacterial strains .

Synthesis of Derivatives

The synthesis of this compound derivatives has been a focal point in medicinal chemistry, leading to the development of new compounds with enhanced pharmacological profiles.

2.1. Structural Modifications

Various structural modifications have been explored to optimize the compound's activity. For example, the introduction of different substituents on the piperazine ring has been shown to affect the biological activity significantly. The derivatives synthesized have been tested for their inhibitory effects on specific enzymes related to disease pathways, such as acetylcholinesterase inhibitors for Alzheimer's treatment .

2.2. Case Studies

A notable case study involved the synthesis of a series of pyrazole compounds derived from this compound, which were evaluated for their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, demonstrating the potential for developing new antibiotic agents .

Data Tables

To summarize the findings regarding the applications and efficacy of this compound and its derivatives, the following table presents key data:

| Compound Derivative | Target Disease | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Alzheimer's Disease | Muscarinic receptor antagonist | Moderate |

| Derivative A (e.g., substituted piperazine) | Multidrug-resistant Infections | Synergistic antibiotic activity | High |

| Derivative B (e.g., pyrazole variant) | Bacterial Infections | Direct antibacterial activity | Moderate |

Mechanism of Action

The mechanism by which 1-(4-Bromopyridin-2-yl)-4-methylpiperazine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction or interaction being studied.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Piperazine derivatives are highly tunable due to their ability to accommodate diverse substituents. Below is a comparison of structurally related compounds:

Key Observations :

Key Observations :

- The target compound’s synthesis via cross-coupling reactions (e.g., Suzuki) often results in lower yields (9% in ) compared to direct alkylation methods (54% in ) due to steric and electronic challenges .

- Inclusion complexes with β-cyclodextrin (e.g., ) enhance solubility but require additional purification steps, reducing overall efficiency .

Key Observations :

- Immunomodulation vs. Antimicrobial Activity: The β-cyclodextrin complex of a naphthalene-containing piperazine () demonstrates immunostimulatory effects, contrasting with BM212’s antitubercular focus .

- Receptor Selectivity: Minor structural changes (e.g., pyridine vs. phenyl rings) drastically alter target engagement, as seen in H4R antagonists () .

Biological Activity

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a piperazine moiety, contributing to its unique pharmacological profile. Its molecular formula is C₁₀H₁₃BrN₂, with a molecular weight of approximately 240.13 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Modulation : The compound has been shown to interact with serotonin (5-HT) and dopamine receptors, suggesting potential applications in treating mood disorders and neurological conditions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission and influencing physiological processes.

Biological Activity

The compound exhibits a range of biological activities, including:

- Antidepressant Effects : Studies indicate that this compound can enhance serotonin levels in the brain, providing a basis for its potential use in treating depression .

- Antimicrobial Activity : Preliminary research suggests that this compound may possess antibacterial properties against certain strains of bacteria, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities

Case Studies

- Antidepressant Efficacy :

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Research indicated that the compound could mitigate neuronal damage caused by oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic substitution between 4-bromopyridin-2-yl derivatives and 4-methylpiperazine. Key steps include:

- Alkylation : Reacting 4-bromopyridine-2-carbonyl chloride with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Control temperature, stoichiometry (1:1.2 molar ratio of pyridine to piperazine), and reaction time (6–12 hours). Monitor progress via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Look for piperazine ring protons (δ 2.3–3.5 ppm, multiplet) and pyridine protons (δ 7.5–8.5 ppm, doublets). The methyl group on piperazine appears as a singlet (δ 2.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 270.04 (C₁₀H₁₃BrN₃⁺) .

- IR Spectroscopy : Absorbances for C-Br (550–600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s crystal structure, and what refinement challenges arise with halogenated piperazines?

- Approach :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. For halogenated compounds, expect strong anomalous scattering from bromine .

- Refinement : Employ SHELXL for least-squares refinement. Challenges include:

- Disorder : Bromine’s high electron density may cause positional disorder; use PART instructions in SHELX to model .

- Twining : Apply TWIN/BASF commands if diffraction patterns suggest twinning .

- Validation : Check R-factors (R₁ < 0.05) and residual electron density (<1 eÅ⁻³) .

Q. How do structural modifications (e.g., halogen position, substituent size) influence biological activity, and how can contradictory literature findings be reconciled?

- Case Study :

- Halogen Position : 4-Bromo substitution on pyridine enhances receptor binding compared to 3-bromo analogs (e.g., 2.5-fold higher affinity for serotonin receptors) .

- Substituent Effects : Bulkier groups (e.g., isopropyl vs. methyl on piperazine) reduce solubility but improve metabolic stability .

- Resolving Contradictions :

- Assay Variability : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and ligand concentrations.

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict target binding modes, and how can molecular dynamics (MD) simulations improve docking accuracy?

- Protocol :

- Docking : Use AutoDock Vina with a grid centered on the receptor’s active site (e.g., 5-HT₂A serotonin receptor). Include bromine’s van der Waals parameters .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD (<2.0 Å) .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. For halogen bonds, assign partial charges using RESP fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.